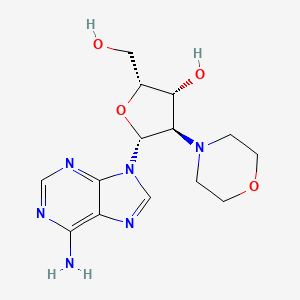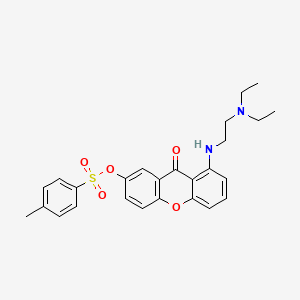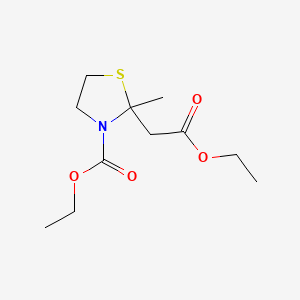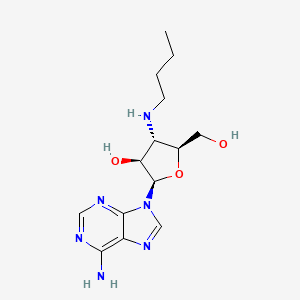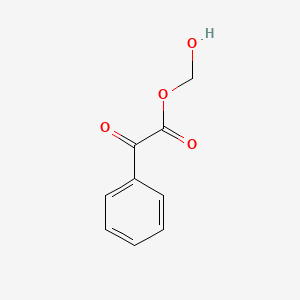![molecular formula C14H14N2O B12808978 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one CAS No. 32283-51-5](/img/structure/B12808978.png)
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 165211 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a part of a family of compounds known for their significant roles in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The preparation of NSC 165211 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
NSC 165211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Aplicaciones Científicas De Investigación
NSC 165211 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 165211 is investigated for its potential therapeutic applications, including its role in treating certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 165211 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
NSC 165211 is unique compared to other similar compounds due to its specific chemical structure and properties Similar compounds include those within the same family or class, which may share some structural similarities but differ in their specific functional groups or substituents
References
- Phys. Rev. B 86, 165211 (2012) - Computational design of low-band-gap double perovskites
- Databases & Tools | Developmental Therapeutics Program (DTP) - Cancer
- Chemical Data - NCI DTP Data - NCI Wiki - National Institutes of Health
Propiedades
Número CAS |
32283-51-5 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indol-3-one |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-12-14-10(7-8-16(12)13)9-3-1-2-4-11(9)15-14/h1-4,12,15H,5-8H2 |
Clave InChI |
QYILEJPKUMPTSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


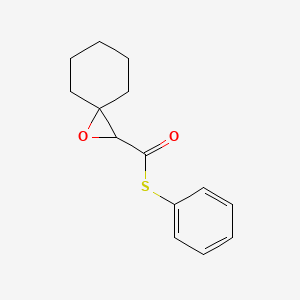
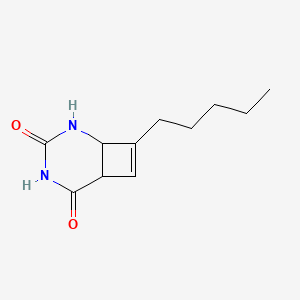
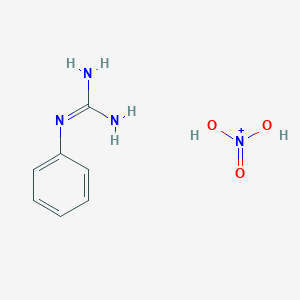
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
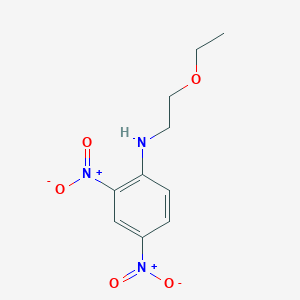

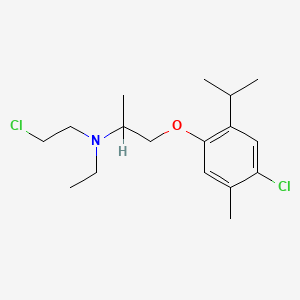
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
